Balanced Dual MT₁/MT₂ Receptor Affinity Versus MT₂-Selective Congener Compound 8, a Direct Head-to-Head Comparison
In the same radioligand binding assay using 2-[¹²⁵I]-iodomelatonin as the competing radioligand, compound 13 (the target compound) exhibited balanced dual nanomolar affinity for both human MT₁ (Ki = 28 nM) and MT₂ (Ki = 8 nM) receptors, resulting in an MT₁/MT₂ selectivity ratio of 3.5 [1]. In contrast, compound 8—the N-methyl-propionamide analog differing only in the amide side chain—showed a pronounced MT₂ preference with an MT₁/MT₂ selectivity ratio of 19 [1]. This 5.4-fold difference in selectivity ratio means that compound 13 engages both receptor subtypes nearly equipotently, whereas compound 8 preferentially targets MT₂, which may produce divergent functional outcomes in tissues where MT₁ and MT₂ are co-expressed [1].
| Evidence Dimension | MT₁/MT₂ selectivity ratio (Ki MT₁ ÷ Ki MT₂) in competition radioligand binding assay |
|---|---|
| Target Compound Data | Compound 13: MT₁ Ki = 28 nM, MT₂ Ki = 8 nM; selectivity ratio MT₁/MT₂ = 3.5 |
| Comparator Or Baseline | Compound 8 (3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, CAS 877382-06-4): MT₁/MT₂ selectivity ratio = 19 (individual Ki values not explicitly reported in abstract; ratio stated by authors) |
| Quantified Difference | Selectivity ratio difference: 19 (Compound 8) vs. 3.5 (Compound 13) = 5.4-fold greater MT₂ selectivity for Compound 8; Compound 13 is 5.4-fold less MT₂-biased |
| Conditions | Competition binding assay using 2-[¹²⁵I]-iodomelatonin as radioligand on human melatonin MT₁ and MT₂ receptors expressed in mammalian cell lines (El Kazzouli et al., Eur J Med Chem, 2011) |
Why This Matters
For researchers studying MT₁/MT₂ heterodimer signaling or screening for dual-receptor agonists—as opposed to MT₂-selective tool compounds—compound 13 provides a quantitatively distinct, balanced pharmacological profile that cannot be achieved by substituting the more biased congener compound 8.
- [1] El Kazzouli S, Griffon du Bellay A, Berteina-Raboin S, Delagrange P, Caignard DH, Guillaumet G. Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. Eur J Med Chem. 2011 Sep;46(9):4252-7. doi: 10.1016/j.ejmech.2011.06.030. PMID: 21764185. View Source
